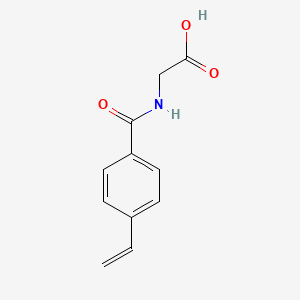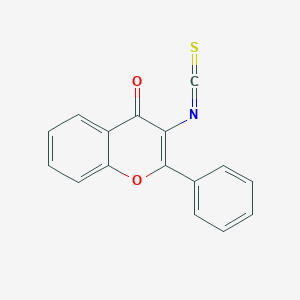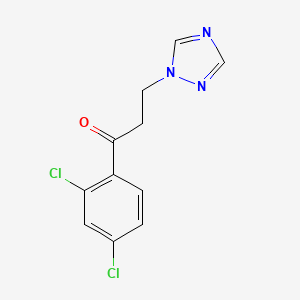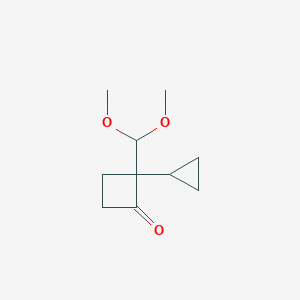
Glycine, N-(4-ethenylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(4-ethenylbenzoyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a 4-ethenylbenzoyl group attached to the nitrogen atom of glycine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-ethenylbenzoyl)- typically involves the reaction of glycine with 4-ethenylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of Glycine, N-(4-ethenylbenzoyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
化学反応の分析
Types of Reactions:
Oxidation: Glycine, N-(4-ethenylbenzoyl)- can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Glycine, N-(4-ethenylbenzoyl)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study the effects of modified amino acids on protein structure and function. It serves as a model compound to investigate the interactions between amino acids and other biomolecules.
Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry: In the industrial sector, Glycine, N-(4-ethenylbenzoyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of Glycine, N-(4-ethenylbenzoyl)- involves its interaction with specific molecular targets. The ethenylbenzoyl group can interact with various enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes such as signal transduction and metabolism.
類似化合物との比較
Glycine, N-(4-methylbenzoyl)-: Similar structure but with a methyl group instead of an ethenyl group.
Glycine, N-(4-chlorobenzoyl)-: Contains a chlorine atom instead of an ethenyl group.
Glycine, N-(4-nitrobenzoyl)-: Contains a nitro group instead of an ethenyl group.
Uniqueness: Glycine, N-(4-ethenylbenzoyl)- is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
85434-97-5 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
2-[(4-ethenylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-8-3-5-9(6-4-8)11(15)12-7-10(13)14/h2-6H,1,7H2,(H,12,15)(H,13,14) |
InChIキー |
RTGUHSUUYGEBIG-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)

![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)



